Cas no 1805699-49-3 (4-(3-Chloropropanoyl)-2-ethoxymandelic acid)

4-(3-Chloropropanoyl)-2-ethoxymandelic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3-Chloropropanoyl)-2-ethoxymandelic acid
-
- インチ: 1S/C13H15ClO5/c1-2-19-11-7-8(10(15)5-6-14)3-4-9(11)12(16)13(17)18/h3-4,7,12,16H,2,5-6H2,1H3,(H,17,18)
- InChIKey: HPNYXPYIYAZKLI-UHFFFAOYSA-N
- SMILES: ClCCC(C1C=CC(C(C(=O)O)O)=C(C=1)OCC)=O
計算された属性
- 精确分子量: 286.0608013 g/mol
- 同位素质量: 286.0608013 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 7
- 複雑さ: 320
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.8
- 分子量: 286.71
- XLogP3: 1.4
4-(3-Chloropropanoyl)-2-ethoxymandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015027510-500mg |
4-(3-Chloropropanoyl)-2-ethoxymandelic acid |
1805699-49-3 | 97% | 500mg |
806.85 USD | 2021-06-17 | |
Alichem | A015027510-250mg |
4-(3-Chloropropanoyl)-2-ethoxymandelic acid |
1805699-49-3 | 97% | 250mg |
494.40 USD | 2021-06-17 | |
Alichem | A015027510-1g |
4-(3-Chloropropanoyl)-2-ethoxymandelic acid |
1805699-49-3 | 97% | 1g |
1,579.40 USD | 2021-06-17 |
4-(3-Chloropropanoyl)-2-ethoxymandelic acid 関連文献
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
4-(3-Chloropropanoyl)-2-ethoxymandelic acidに関する追加情報
Introduction to 4-(3-Chloropropanoyl)-2-ethoxymandelic Acid (CAS No. 1805699-49-3) and Its Emerging Applications in Chemical Biology
4-(3-Chloropropanoyl)-2-ethoxymandelic acid, identified by the chemical identifier CAS No. 1805699-49-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. This compound belongs to a class of derivatives that exhibit promising characteristics in modulating biological pathways, making it a subject of intense research interest. The presence of both chloropropanoyl and ethoxymandelic acid functional groups imparts distinct reactivity and binding capabilities, which are leveraged in various biochemical assays and drug development pipelines.
The structure of 4-(3-Chloropropanoyl)-2-ethoxymandelic acid features a benzoic acid core modified with an ethoxy group at the 2-position and a chloropropanoyl moiety at the 4-position. This arrangement not only enhances solubility in polar solvents but also provides multiple sites for interaction with biological targets. Such structural features are particularly valuable in the design of enzyme inhibitors, receptor modulators, and prodrugs, where precise molecular recognition is critical. The compound’s ability to engage with biological systems through hydrogen bonding, hydrophobic interactions, and electrostatic forces makes it a versatile tool in medicinal chemistry.
Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of 4-(3-Chloropropanoyl)-2-ethoxymandelic acid, facilitating its optimization for clinical applications. Studies have demonstrated that derivatives of this compound exhibit favorable metabolic stability and bioavailability profiles, which are essential for developing effective pharmaceuticals. The chloropropanoyl group, in particular, has been shown to enhance binding affinity to certain enzymes by introducing a negative charge that stabilizes interactions with positively charged residues in the active site.
In the realm of drug discovery, 4-(3-Chloropropanoyl)-2-ethoxymandelic acid has been investigated as a potential scaffold for addressing neurological disorders. Preliminary research suggests that this compound may modulate neurotransmitter release by interacting with synaptic proteins. The ethoxymandelic acid moiety, known for its ability to cross the blood-brain barrier, allows for targeted delivery to central nervous system (CNS) tissues. This property is particularly relevant in conditions such as Alzheimer’s disease and Parkinson’s disease, where modulation of neurotransmitter activity could mitigate symptoms.
The compound’s utility extends beyond neurology; it has also been explored in oncology research. By serving as a precursor for more complex molecules, 4-(3-Chloropropanoyl)-2-ethoxymandelic acid contributes to the synthesis of novel chemotherapeutic agents. Its structural motifs are reminiscent of known antitumor compounds, suggesting that further derivatization could yield potent inhibitors of cell proliferation pathways. Researchers have employed high-throughput screening (HTS) techniques to identify analogs of this compound that exhibit enhanced cytotoxicity against cancer cell lines while maintaining low toxicity toward healthy cells.
Environmental considerations have also driven interest in this compound’s applications. As industries seek sustainable alternatives for synthetic processes, 4-(3-Chloropropanoyl)-2-ethoxymandelic acid has been evaluated as an intermediate in green chemistry initiatives. Its compatibility with biocatalytic methods allows for environmentally friendly synthesis routes, reducing reliance on traditional hazardous reagents. This aligns with global efforts to minimize the ecological footprint of pharmaceutical manufacturing while maintaining high standards of product quality.
The synthetic pathways for producing 4-(3-Chloropropanoyl)-2-ethoxymandelic acid have been refined through continuous process optimization. Modern techniques such as flow chemistry and microwave-assisted synthesis have improved yield and purity, making large-scale production more feasible. These advancements underscore the compound’s industrial relevance and potential for commercialization in various sectors, including agrochemicals and specialty chemicals.
Future directions in research on 4-(3-Chloropropanoyl)-2-ethoxymandelic acid include exploring its role in regenerative medicine. Studies indicate that certain derivatives may promote tissue repair by influencing growth factor signaling pathways. The compound’s ability to mimic natural biomolecules makes it an attractive candidate for developing bioactive materials that can be used in wound healing or organ regeneration applications.
Collaborative efforts between academia and industry are essential for unlocking the full potential of this compound. By combining expertise in organic synthesis, computational modeling, and biological testing, researchers can accelerate the translation of laboratory findings into tangible applications. Such partnerships are critical for advancing innovation in chemical biology and addressing unmet medical needs.
In summary, 4-(3-Chloropropanoyl)-2-ethoxymandelic acid (CAS No. 1805699-49-3) represents a promising entity with diverse applications across multiple domains. Its unique structural features enable it to serve as a valuable tool in drug discovery, environmental sustainability initiatives, and biotechnological innovations. Continued investigation into its properties and functionalities will likely uncover even more opportunities for leveraging this compound’s potential benefits.
1805699-49-3 (4-(3-Chloropropanoyl)-2-ethoxymandelic acid) Related Products
- 887893-43-8(3-butanamido-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide)
- 2228180-66-1(1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine)
- 2229133-52-0(1-(4-methyloxan-4-yl)methylcyclopropane-1-carboxylic acid)
- 1495237-21-2(Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl-)
- 2098487-52-4(Thalidomide-O-PEG2-propargyl)
- 1261932-66-4(4-(3-Carboxyphenyl)thiophene-2-carboxylic acid)
- 25948-11-2(5-Nitro-2-(n-propylamino)pyridine)
- 37868-26-1(2-Indanylacetic Acid)
- 2138121-60-3(4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol)
- 1416807-31-2((R)-3-(tert-butyldimethylsilyloxy)piperidine)




